XLogP3 Differentiation: Enhanced Lipophilicity Over the Linear C4-Pyrazole-Propanamine Analog
The target compound exhibits a computed XLogP3 of 0.3, compared with −0.1 for the linear analog 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine (CAS 1211488-02-6)—a difference of +0.4 log units driven solely by the 2-methyl branch on the propan-1-amine backbone [1]. This shift moves the compound into the optimal lipophilicity window (XLogP3 0–3) for passive membrane permeability while remaining below the threshold associated with promiscuous binding (XLogP3 > 3–5) [2]. The N1-linked positional isomer, 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine (CAS 1006319-98-7), has an identical XLogP3 of 0.4, indicating that the C4 vs. N1 linkage does not materially alter global lipophilicity in this scaffold, but the C4 connectivity of the target compound preserves the pyrazole N2 as an available hydrogen-bond acceptor—a feature relevant for hinge-region binding in kinase targets .
| Evidence Dimension | XLogP3 (computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine (CAS 1211488-02-6): XLogP3 = −0.1; 2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine (CAS 1006319-98-7): XLogP3 = 0.4 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. linear analog; ΔXLogP3 = −0.1 vs. N1-linked isomer |
| Conditions | Computed by XLogP3 algorithm (PubChem/Chemicalize); values retrieved from authoritative database entries |
Why This Matters
The ~0.4 log-unit lipophilicity gain over the linear analog may translate to ~2–4× higher passive membrane permeability based on the established logP–permeability correlation, making the target compound a superior starting point for cell-based target-engagement assays requiring adequate intracellular exposure.
- [1] PubChemLite. 2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine (CID 62505178). https://pubchemlite.lcsb.uni.lu/e/compound/62505178; Kuujia. 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine (CAS 1211488-02-6): XLogP3 = −0.1. https://www.kuujia.com/cas-1211488-02-6.html. View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. DOI: 10.1517/17460441003605098. (Establishes the XLogP3 0–3 optimal range for oral drug-likeness.) View Source
